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molecular formula C5H5ClN2O2 B8649566 2-chloro-5-methoxypyrimidin-4(3H)-one

2-chloro-5-methoxypyrimidin-4(3H)-one

Cat. No. B8649566
M. Wt: 160.56 g/mol
InChI Key: QFYBRHZPMJKBMX-UHFFFAOYSA-N
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Patent
US08969364B2

Procedure details

128 g (0.9 mol) of MeI was added dropwise to the suspension of 2-chloro-5-methoxypyrimidin-4(3H)-one (74 g, crude, about 0.3 mol) and Cs2CO3 (195 g, 0.6 mol) in 600 mL of DMF at 0° C. and the reaction mixture was stirred at this temperature for 1 h, then warmed to r.t., and stirred another 1 h. The mixture was poured into water and extracted with EtOAc several times. The extract was washed with water, brine and dried over Na2SO4 before being filtered and concentrated to give a crude product, which was purified by silica gel chromatography to give 31.2 g (71.2%) of 2-chloro-5-methoxy-3-methylpyrimidin-4(3H)-one. 1H-NMR (CDCl3, 400 MHz) δ 7.37 (s, 1H), 3.80 (s, 3H), 3.61 (s, 3H). MS (ESI) m/z (M+H)+ 175.0/176.0.
Name
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[Cl:3][C:4]1[NH:9][C:8](=[O:10])[C:7]([O:11][CH3:12])=[CH:6][N:5]=1.[C:13]([O-])([O-])=O.[Cs+].[Cs+].O>CN(C=O)C>[Cl:3][C:4]1[N:9]([CH3:13])[C:8](=[O:10])[C:7]([O:11][CH3:12])=[CH:6][N:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
CI
Name
Quantity
74 g
Type
reactant
Smiles
ClC1=NC=C(C(N1)=O)OC
Name
Cs2CO3
Quantity
195 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred another 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc several times
WASH
Type
WASH
Details
The extract was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C(N1C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 31.2 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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